Fitc-DQMD-FMK Fitc-DQMD-FMK
Brand Name: Vulcanchem
CAS No.:
VCID: VC3658193
InChI:
SMILES:
Molecular Formula: C43H47FN6O13S2
Molecular Weight: 938.9964

Fitc-DQMD-FMK

CAS No.:

Cat. No.: VC3658193

Molecular Formula: C43H47FN6O13S2

Molecular Weight: 938.9964

Purity: 95/98%

* For research use only. Not for human or veterinary use.

Fitc-DQMD-FMK -

Specification

Molecular Formula C43H47FN6O13S2
Molecular Weight 938.9964

Introduction

Structural Characteristics

PropertyLikely ValueBasis for Estimation
Molecular Weight~950-1000 g/molBased on similar FITC-peptide-FMK compounds (FITC-C6-DEVD-FMK: 994.99 g/mol)
Excitation Maximum~492 nmCommon to FITC-labeled compounds
Emission Maximum~516 nmCommon to FITC-labeled compounds
SolubilityPrimary in DMSOStandard for peptide-FMK compounds
Storage-20°C, protected from lightStandard for FITC-conjugated reagents

Peptide Specificity

The DQMD peptide sequence is designed to target specific caspases. Similar peptide sequences like DEVD (in FITC-DEVD-FMK) target caspase-3 with high specificity . The specific caspase affinity of DQMD would determine the compound's primary application in apoptosis research .

Mechanism of Action

FITC-DQMD-FMK likely follows a similar mechanism to related compounds:

  • Cell penetration: The compound enters living cells due to its cell-permeable design

  • Selective binding: The DQMD peptide sequence recognizes and binds to the active site of specific caspases

  • Irreversible inhibition: The FMK (fluoromethylketone) moiety forms a covalent bond with the active site cysteine residue of the target caspase

  • Fluorescent detection: The FITC label enables visualization of the bound complex through fluorescence microscopy, flow cytometry, or plate reader detection

This mechanism allows for specific in situ detection of active caspases in living cells undergoing apoptosis, with minimal interference with cellular processes prior to binding .

Applications in Apoptosis Research

Detection Methods

Based on similar compounds, FITC-DQMD-FMK would likely be compatible with multiple detection platforms:

Detection MethodApplicationAdvantages
Flow CytometryQuantitative analysis of apoptotic cell populationsHigh-throughput, statistical significance
Fluorescence MicroscopyVisualization of apoptotic cells within tissue contextSpatial information, morphological context
Microplate ReaderHigh-throughput screening of apoptotic responsesQuantification across multiple samples

Research Applications

FITC-DQMD-FMK would likely be valuable in:

  • Screening of caspase inhibitors and apoptosis modulators

  • Quantifying apoptotic cells containing active caspases in response to various stimuli

  • Time-course studies of caspase activation during apoptosis

  • Co-localization studies with other apoptotic markers

Experimental Protocols

A standard protocol for using FITC-DQMD-FMK would likely follow this procedure, adapted from protocols for similar compounds:

Sample Preparation Protocol

  • Induce apoptosis in cells (1 × 10^6/ml) using the desired method

  • Include a control culture without induction

  • Add an optional negative control using a pan-caspase inhibitor (e.g., Z-VAD-FMK) to inhibit caspase activation

  • Aliquot 300 μl of each culture into separate tubes

Staining Procedure

  • Add 1 μl of FITC-DQMD-FMK stock solution (typically prepared at 5 mM in DMSO)

  • Incubate for 0.5-1 hour at 37°C in a 5% CO₂ incubator

  • Centrifuge cells at 3000 rpm for 5 minutes and remove supernatant

  • Resuspend cells in wash buffer and centrifuge again

  • Repeat washing step once more

  • Analyze by flow cytometry, fluorescence microscopy, or microplate reader

Comparative Analysis

Comparison with Other Caspase Inhibitors

CompoundTarget SpecificityApplicationsDistinguishing Features
FITC-DEVD-FMKCaspase-3Apoptosis detectionWell-established standard marker
FITC-VAD-FMKPan-caspaseGeneral apoptosis detectionBroader detection of multiple caspases
FITC-LEHD-FMKCaspase-9Intrinsic apoptosis pathwayFocuses on initiator caspase detection
FITC-DQMD-FMKSpecific caspase(s)Targeted apoptosis researchPotentially offers specificity for particular caspase subtypes

Advantages and Limitations

Potential advantages of FITC-DQMD-FMK:

  • Single-reagent addition for caspase detection

  • Non-toxic to cells prior to binding

  • Compatible with multiple detection platforms

  • Allows for real-time monitoring in living cells

Potential limitations:

  • Photobleaching of FITC fluorophore during extended imaging

  • Possible background from non-specific binding

  • Requirement for proper washing to reduce background signal

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